molecular formula C16H22N2O3 B3104440 tert-Butyl 4-nicotinoylpiperidine-1-carboxylate CAS No. 148148-35-0

tert-Butyl 4-nicotinoylpiperidine-1-carboxylate

Cat. No. B3104440
CAS RN: 148148-35-0
M. Wt: 290.36 g/mol
InChI Key: RLDIGNYUVLDKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. It has a molecular weight of 290.36 .


Synthesis Analysis

The synthesis of tert-Butyl 4-nicotinoylpiperidine-1-carboxylate involves specific precursor chemicals. The removal of the t-BOC protecting group yields 4-anilinopiperidine, which has been reported to be involved in the synthesis of fentanyl .


Molecular Structure Analysis

The molecular structure of tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is represented by the formula C16H22N2O3 . The InChI Code for this compound is 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is a solid compound . The storage temperature for this compound is 4°C .

Scientific Research Applications

Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, are extensively used in industries to prolong product shelf life by retarding oxidative reactions. These compounds have been detected in various environmental matrices and human tissues, suggesting widespread exposure and potential health impacts. Toxicity studies indicate that some SPAs may induce hepatic toxicity, possess endocrine-disrupting capabilities, and potentially be carcinogenic. Future research should focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Bioactive Properties of Neo Acids and Neo Alkanes

Research into naturally occurring and synthesized neo fatty acids, neo alkanes, and their derivatives, which exhibit various biological activities, has identified synthetic bioactive compounds containing tertiary butyl groups. These compounds have demonstrated significant anticancer, antifungal, and other activities, showcasing the potential of tert-butyl-based structures in developing therapeutic agents (Dembitsky, 2006).

Synthetic Routes of Vandetanib

The synthesis of vandetanib, a complex molecule for industrial production, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This highlights the importance of tert-butyl-based compounds in the synthesis of pharmacologically active molecules, offering insights into scalable and economically viable production methods (Mi, 2015).

MTBE Decomposition in Environmental Remediation

Studies on methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor provide evidence of the feasibility of using advanced oxidation processes for the remediation of tert-butyl-based pollutants. Such research underscores the need for innovative approaches to mitigate environmental pollution caused by tert-butyl derivatives (Hsieh et al., 2011).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Research into the inhibition of microbial biocatalysts by carboxylic acids, including those derived from tert-butyl compounds, provides valuable insights into microbial tolerance mechanisms. This knowledge can guide the engineering of more robust microbial strains for industrial bioprocesses, optimizing the production of bio-based chemicals and fuels (Jarboe et al., 2013).

Mechanism of Action

The mechanism of action of tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is not well-documented. To the authors’ best knowledge, information about the biological activity of 4-AP-t-BOC is not available .

properties

IUPAC Name

tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDIGNYUVLDKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of n-butyllithium (14.2 mL of a 2.51M solution in hexanes, 35.54 mmol) in tetrahydrofuran (50 mL) was cooled to ←85° C. and treated dropwise with a solution of 3-bromopyridine (5.90 g, 37.31 mmol) in tetrahydrofuran (50 mL). The resulting pale yellow-green solution was stirred at ←85° C. for 15 min, then was treated with a solution of N-methoxy-N-methyl 1-(1,1-dimethylethyloxycarbonyl)-4-piperidine carboxamide (8.80 g, 32.31 mmol) in tetrahydrofuran (50 mL). The reaction mixture was allowed to warm to -20° C. over 1 h, then was cooled to -60° C. and quenched by addition of water (20 mL). The mixture was vaned to 0° C., acidified to pH~ 2 by addition of 3M hydrochloric acid and stirred at 0° C. for 10 min. The mixture was then poured into 10% aqueous sodium hydroxide (50 mL) and extracted with ethyl acetate (3×150 mL). The organic extracts were washed sequentially with 1N aqueous sodium hydroxide (100 mL) and brine (100 mL), combined, dried over Na2SO4, filtered and concentrated to leave a yellow semi solid mass. This mass was triturated with hexane (50 mL) and the solid which formed was removed by filtration. The solid was rinsed with hexane (25 mL) and dried to afford the title ketone (6.62 g, 22.8 mmol, 71%) as off-white needles. From the filtrate, an additional 300 mg (1.03 mmol, 3%) of the ketone was obtained. 1H NMR CDCL3 : δ9.16 (d, J=2.2 Hz, 1H, H--C(2')), 8.79 (dd, J=1.7 Hz, 4.8 Hz, 1H, H--C(6')), 8.23 (ddd, J=1.7, 2.2, 8.0 Hz, 1H, H--C(4')), 7.45 (dd, J=4.8, 8.0 Hz, 1H, H--C(5')), 4.17 (brd, J=11 Hz, 2H, eq-H--C(2)), 3.39 (m, 1H, H--C(4)), 2.92 (dd, J=11.6, 11.6 Hz, 2H, ax-H--C(2)), 1.87 (m, 2H, eq-H--C(3)), 1.71 (m, 2H, ax-H--C(3)), 1.47 (s, 9H, (CH3)3C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-nicotinoylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-nicotinoylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-nicotinoylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-nicotinoylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-nicotinoylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-nicotinoylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.